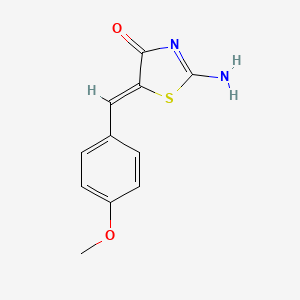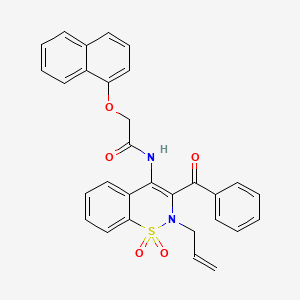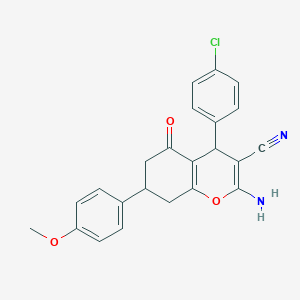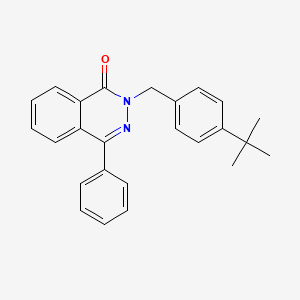
7-(4-chlorobenzyl)-8-(3,4-dihydroisoquinolin-2(1H)-yl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-(4-chlorobenzyl)-8-(3,4-dihydroisoquinolin-2(1H)-yl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione, often referred to as “Compound X” , belongs to the purine class of organic molecules. Its complex structure combines features from both purines and isoquinolines. Let’s break it down:
-
Purine Core: : The central purine scaffold consists of a fused bicyclic ring system, comprising two fused six-membered rings (a pyrimidine and an imidazole ring). This core is essential for its biological activity.
-
Substituents
4-Chlorobenzyl Group: Attached at position 7, this aromatic group contributes to the compound’s lipophilicity and receptor interactions.
3,4-Dihydroisoquinoline: Fused to the purine core, this moiety introduces rigidity and influences the compound’s conformation.
準備方法
The synthesis of Compound X involves several steps, and both academic research and industrial production have explored various routes:
-
Synthetic Routes
Multistep Synthesis: Researchers have developed multistep synthetic routes to access Compound X. These involve coupling reactions, cyclizations, and functional group transformations.
Key Intermediates: The preparation typically starts with the synthesis of the 3,4-dihydroisoquinoline ring system, followed by its coupling with the purine core.
-
Reaction Conditions
Catalysis: Transition metal catalysts (e.g., palladium, copper) play a crucial role in forming key bonds.
Protecting Groups: To selectively functionalize specific positions, protecting groups are employed during the synthesis.
Purification: Chromatography and recrystallization ensure high purity.
-
Industrial Production
- Large-scale production often relies on efficient, cost-effective methods. Continuous flow processes and optimization are essential for scalability.
化学反応の分析
化合物Xは、さまざまな化学反応に関与します。
酸化と還元: プリンコアは酸化還元反応を受け、その電子特性に影響を与えます。
置換反応: 4-クロロベンジル基は求核置換を受けやすいです。
主要な生成物: 反応条件に応じて、化合物Xは、置換基または立体化学が変化した誘導体を生成できます。
科学的研究の応用
化合物Xは、さまざまな分野で応用されています。
ケミカルバイオロジー:
作用機序
標的: 化合物Xは、細胞周期の調節とシグナル伝達経路に影響を与えるタンパク質キナーゼと相互作用すると考えられています。
経路: MAPK、PI3K/Akt、またはJAK/STAT経路を調節する可能性があります。
6. 類似の化合物との比較
ユニークな特徴: 化合物Xは、プリンとイソキノリンの部分の組み合わせが特徴です。
類似の化合物: 関連する分子には、カフェイン(プリン系)やイソキノリンアルカロイドなどがあります。
: 参考文献 1 (学術論文) : 参考文献 2 (特許または産業出版物) : 参考文献 3 (レビュー記事)
類似化合物との比較
Unique Features: Compound X’s combination of purine and isoquinoline moieties sets it apart.
Similar Compounds: Related molecules include caffeine (purine-based) and isoquinoline alkaloids.
: Reference 1 (academic paper) : Reference 2 (patent or industrial publication) : Reference 3 (review article)
特性
分子式 |
C23H22ClN5O2 |
|---|---|
分子量 |
435.9 g/mol |
IUPAC名 |
7-[(4-chlorophenyl)methyl]-8-(3,4-dihydro-1H-isoquinolin-2-yl)-1,3-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C23H22ClN5O2/c1-26-20-19(21(30)27(2)23(26)31)29(13-15-7-9-18(24)10-8-15)22(25-20)28-12-11-16-5-3-4-6-17(16)14-28/h3-10H,11-14H2,1-2H3 |
InChIキー |
UJPXIPLKUHBAGE-UHFFFAOYSA-N |
正規SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N3CCC4=CC=CC=C4C3)CC5=CC=C(C=C5)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N,N-Diethyl-N-{2-[7-(2-furyl)-8-imino-7H-benzo[7,8]chromeno[2,3-D]pyrimidin-9(8H)-YL]ethyl}amine](/img/structure/B10874931.png)
![N-(3,4-dimethyl-1,2-oxazol-5-yl)-4-{[(1Z)-1-(5-oxo-1-phenyl-3-propyl-1,5-dihydro-4H-pyrazol-4-ylidene)ethyl]amino}benzenesulfonamide](/img/structure/B10874932.png)

![N-[(4E)-8-ethoxy-6-(4-methoxyphenyl)-1,3-dimethyl-4H-cyclohepta[c]furan-4-ylidene]-3,4-dimethylaniline](/img/structure/B10874948.png)
![1-({N-[4-(6-methylbenzothiazol-2-yl)phenyl]carbamoyl}methyl)-4-piperidylpiperi dine-4-carboxamide](/img/structure/B10874949.png)


![N-[3-cyano-1-(4-methoxyphenyl)-4,5-dimethyl-1H-pyrrol-2-yl]-2-(4-methoxyphenyl)acetamide](/img/structure/B10874970.png)
![cyclopentyl(2-{(1E)-1-[2-(phthalazin-1-yl)hydrazinylidene]ethyl}cyclopentyl)iron](/img/structure/B10874971.png)
![7-(2-Furylmethyl)-2-(4-methylphenyl)-8,9-diphenyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine](/img/structure/B10874972.png)
![(4E)-1-[2-(2-hydroxyethoxy)ethyl]-4-[hydroxy(thiophen-2-yl)methylidene]-5-(4-nitrophenyl)pyrrolidine-2,3-dione](/img/structure/B10874975.png)

![4-{[(1Z)-1-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)ethyl]amino}-N-(pyridin-2-yl)benzenesulfonamide](/img/structure/B10874991.png)
![N'-{(1Z)-1-[1-(4-methoxyphenyl)-5-oxo-3-propyl-1,5-dihydro-4H-pyrazol-4-ylidene]ethyl}cyclopropanecarbohydrazide](/img/structure/B10874992.png)
